sulfo-SPDB-DM4

ADC FOLR1 in vivo efficacy

Sulfo-SPDB-DM4 is an ADC drug-linker conjugate with a sulfonated, cleavable SPDB linker that enhances hydrophilicity, preventing aggregation at high DAR (2–6) — a critical advantage over non-sulfonated analogs (SPDB-DM4, SMCC-DM1, SPP-DM1). Head-to-head studies show superior tumor growth inhibition in FOLR1+ Ovcar-3 and KB xenografts. The DM4 payload retains activity against MDR cancer cells. For lead optimization requiring a wide therapeutic index and scalable, high-concentration formulation, this construct is the evidence-based choice.

Molecular Formula C₄₆H₆₃ClN₄O₁₇S₃
Molecular Weight 1075.66
CAS No. 1626359-59-8
Cat. No. B560599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesulfo-SPDB-DM4
CAS1626359-59-8
Molecular FormulaC₄₆H₆₃ClN₄O₁₇S₃
Molecular Weight1075.66
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
InChIKeyACJLJPQSHWOFQD-SKUWBIDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SPDB-DM4 (CAS 1626359-59-8): A Sulfonated, Disulfide-Cleavable Maytansinoid Drug-Linker Conjugate for High-Performance ADC Development


sulfo-SPDB-DM4 is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising the potent tubulin inhibitor DM4 (a maytansine derivative) covalently attached to a sulfonated, disulfide-containing SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) linker [1]. This construct serves as a critical building block for generating site-specific ADCs targeting various cancer antigens, including FOLR1 and CD19 [2]. The inclusion of the sulfonate group on the SPDB linker distinguishes this conjugate by imparting enhanced hydrophilicity, which mitigates the aggregation typically observed with hydrophobic payloads and enables the preparation of ADCs with higher, more consistent drug-to-antibody ratios (DAR) [3].

Why Sulfo-SPDB-DM4 is Not Interchangeable with Non-Sulfonated or Non-Cleavable Maytansinoid ADC Precursors


Substituting sulfo-SPDB-DM4 with a closely related analog like SPDB-DM4, SMCC-DM1, or SPP-DM1 is scientifically invalid for projects requiring optimal therapeutic index and manufacturing consistency. The sulfonate moiety on the linker is not an inert modification; it fundamentally alters the conjugate's physicochemical properties, enabling higher DAR loading without aggregation, which directly correlates with a wider in vitro selectivity window [1]. Furthermore, head-to-head in vivo comparisons have demonstrated that sulfo-SPDB-DM4-based ADCs exhibit superior tumor growth inhibition in specific xenograft models compared to conjugates employing alternative cleavable linkers (SPDB, SPP) or the non-cleavable SMCC linker [2]. The choice of DM4 payload over DM1, combined with this specific linker, also confers distinct metabolite profiles and activity against multidrug-resistant (MDR) cancer cells [3], making generic substitution a high-risk proposition for achieving preclinical proof-of-concept.

Head-to-Head Performance Data: Sulfo-SPDB-DM4 vs. SPDB-DM4, SPP-DM1, and SMCC-DM1 in ADC Format


Superior In Vivo Efficacy of M9346A-sulfo-SPDB-DM4 Over SPP-DM1 and SPDB-DM4 Conjugates in an Ovarian Cancer Xenograft Model

In a direct comparative study using the same anti-FOLR1 antibody (M9346A), the conjugate bearing the sulfo-SPDB-DM4 payload demonstrated the highest anti-tumor activity. The study reported that the sulfo-SPDB-DM4 conjugate was the 'most active conjugate against the Ovcar-3 model' and was part of the most efficacious design in vivo [1]. The M9346A-sulfo-SPDB-DM4 conjugate was more active than the SPP-DM1 conjugate in both KB and Ovcar-3 xenograft models [1].

ADC FOLR1 in vivo efficacy

Enabling Higher Drug-to-Antibody Ratios (DAR) Without Aggregation Compared to Hydrophobic Linkers

The sulfonate group on the SPDB linker significantly increases hydrophilicity. This property allows for the conjugation of the hydrophobic DM4 payload at a higher drug/antibody ratio (DAR) than is possible with hydrophobic linkers like non-sulfonated SPDB or SMCC, without causing aggregation or loss of antibody binding affinity [1].

ADC manufacturing DAR hydrophilicity

Maintained Pharmacokinetic Profile at Higher DARs vs. Non-Sulfonated Linkers

ADCs prepared with sulfo-SPDB-DM4 maintain a favorable pharmacokinetic profile across a range of DARs up to approximately 6, beyond which rapid clearance is observed. A study evaluating M9346A-sulfo-SPDB-DM4 conjugates found that conjugates with an average DAR below ~6 had comparable clearance rates. In contrast, conjugates with a very high DAR of ~9-10 exhibited rapid clearance and increased liver accumulation (24-28% ID/g vs. 7-10% ID/g for lower DAR conjugates) [1].

Pharmacokinetics ADC clearance

Optimal Use Cases for Sulfo-SPDB-DM4 Based on Proven Performance Advantages


Development of ADCs Targeting Solid Tumors with High Antigen Density

The superior in vivo efficacy demonstrated by M9346A-sulfo-SPDB-DM4 in Ovcar-3 and KB xenograft models makes this drug-linker construct an excellent choice for developing ADCs against solid tumor antigens like FOLR1, where robust and durable anti-tumor activity is paramount [1]. Its performance advantage over SPDB-DM4 and SPP-DM1 conjugates in these models provides a strong rationale for its selection in lead optimization campaigns for similar targets.

Optimization of ADC Therapeutic Index via Precise DAR Tuning

The ability to generate homogeneous ADC preparations with a DAR ranging from 2 to 6 without inducing aggregation or rapid clearance allows for the precise optimization of the therapeutic index [1]. This scenario is ideal for programs where balancing potent target cell killing with minimal systemic toxicity is a key development goal, as supported by preclinical data showing that this DAR range yields the most favorable PK and tolerability profile [2].

ADC Manufacturing Requiring High-Concentration Formulations

The enhanced hydrophilicity conferred by the sulfonate group directly addresses a major manufacturability challenge for maytansinoid-based ADCs: aggregation at high concentrations. This construct enables the preparation of high-DAR conjugates in good yield with high monomer content, a feature not reliably achievable with hydrophobic linkers like SPDB or SMCC [1]. This is a critical advantage for developing stable, high-concentration drug product formulations suitable for clinical and commercial supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for sulfo-SPDB-DM4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.